molecular formula C18H22O4 B15245826 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid

Cat. No.: B15245826
M. Wt: 302.4 g/mol
InChI Key: FDVKAUALQHDGHR-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.36 g/mol . This compound is characterized by its naphthalene core substituted with methoxy, methyl, and propyl groups, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a naphthalene derivative, followed by methylation and methoxylation reactions. The reaction conditions often require the use of strong acids like AlCl3 for acylation and methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid is unique due to its specific substitution pattern on the naphthalene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

2,3-dimethoxy-6,7-dimethyl-4-propylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C18H22O4/c1-6-7-12-13-8-10(2)11(3)9-14(13)15(18(19)20)17(22-5)16(12)21-4/h8-9H,6-7H2,1-5H3,(H,19,20)

InChI Key

FDVKAUALQHDGHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C(=O)O)OC)OC

Origin of Product

United States

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